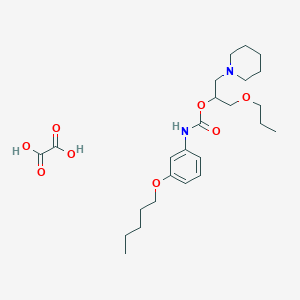
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-pentoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-pentoxyphenyl)carbamate is a complex organic compound that belongs to the class of carbamate esters This compound is characterized by the presence of a carbamic acid moiety, a pentyloxyphenyl group, a piperidinylmethyl group, and a propoxyethyl ester The ethanedioate (1:1) indicates that it forms a salt with oxalic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) typically involves multiple steps:
Formation of the pentyloxyphenyl carbamate: This step involves the reaction of 3-(pentyloxy)phenol with phosgene or a suitable carbamoyl chloride in the presence of a base such as triethylamine.
Introduction of the piperidinylmethyl group: The intermediate carbamate is then reacted with 1-(chloromethyl)piperidine under basic conditions to introduce the piperidinylmethyl group.
Formation of the propoxyethyl ester: The resulting compound is then esterified with 2-bromoethyl propionate in the presence of a base such as potassium carbonate.
Formation of the ethanedioate salt: Finally, the ester is reacted with oxalic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylmethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbamate moiety, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and carbamate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates and esters.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Research: The compound can be used as a probe to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) involves its interaction with specific molecular targets. The piperidinylmethyl group can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The carbamate moiety can inhibit the activity of certain enzymes by forming a covalent bond with the active site.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(ethoxymethyl)-2-(1-piperidinyl)ethyl ester, ethanedioate: This compound is similar in structure but has an ethoxymethyl group instead of a propoxyethyl group.
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-ethoxyethyl ester, ethanedioate: This compound has an ethoxyethyl group instead of a propoxyethyl group.
Uniqueness
The unique combination of the pentyloxyphenyl, piperidinylmethyl, and propoxyethyl groups in carbamic acid, (3-(pentyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) imparts specific chemical and biological properties that are not found in the similar compounds listed above. This makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
143503-40-6 |
|---|---|
Fórmula molecular |
C25H40N2O8 |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C23H38N2O4.C2H2O4/c1-3-5-9-16-28-21-12-10-11-20(17-21)24-23(26)29-22(19-27-15-4-2)18-25-13-7-6-8-14-25;3-1(4)2(5)6/h10-12,17,22H,3-9,13-16,18-19H2,1-2H3,(H,24,26);(H,3,4)(H,5,6) |
Clave InChI |
AUBACVXZUPWWHA-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
SMILES canónico |
CCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
Sinónimos |
oxalic acid, [1-(1-piperidyl)-3-propoxy-propan-2-yl] N-(3-pentoxypheny l)carbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















